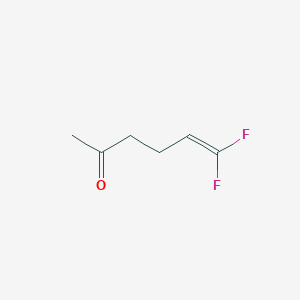

6,6-Difluorohex-5-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

76083-55-1 |

|---|---|

Molecular Formula |

C6H8F2O |

Molecular Weight |

134.12 g/mol |

IUPAC Name |

6,6-difluorohex-5-en-2-one |

InChI |

InChI=1S/C6H8F2O/c1-5(9)3-2-4-6(7)8/h4H,2-3H2,1H3 |

InChI Key |

ONKZVZHCLOZBDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC=C(F)F |

Origin of Product |

United States |

Reactivity and Complex Chemical Transformations of 6,6 Difluorohex 5 En 2 One and Analogous Fluoroolefins

Reactions at the Gem-Difluoroalkene Moiety

The gem-difluoroalkene group is an electron-deficient moiety due to the high electronegativity of the fluorine atoms. This electronic feature is central to its reactivity, making the double bond susceptible to various addition reactions and C-F bond activation processes.

Electrophilic and Nucleophilic Additions

Due to the strong electron-withdrawing nature of the two fluorine atoms, the double bond of gem-difluoroalkenes is activated for nucleophilic attack. frontiersin.org This allows these compounds to serve as precursors for a wide range of organic transformations. frontiersin.org For instance, carboxylic acids can act as nucleophiles, adding regioselectively to β,β-difluoroacrylates under thermal conditions without the need for a catalyst to form gem-difluoromethylenated esters. mdpi.com

It is a known characteristic of gem-difluoroalkenes to be susceptible to nucleophilic attack at the difluorinated position. vanderbilt.edu However, the resulting β-difluoro anion intermediate is often unstable and can undergo β-fluoride elimination to yield monofluoroalkenes, which constitutes a net C–F bond functionalization. vanderbilt.edu In some cases, photoredox catalysis can be employed to facilitate nucleophilic additions. For example, electron-rich gem-difluoroalkenes, which are typically resistant to F-nucleophilic addition, can undergo fluoroallylation through a single-electron oxidation process. nih.govresearchgate.net

While less common due to the electron-deficient nature of the double bond, electrophilic additions to the 5,6-double bond of complex systems have been observed with high diastereoselectivity. researchgate.net

Bond Activation and Cleavage Reactions

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, in the presence of transition metal catalysts, gem-difluoroalkenes can undergo selective functionalization of a single C-F bond. frontiersin.org This process is often driven by the formation of a strong metal-fluorine bond in the transition state. chemsynthesis.com

Radical-based transformations have emerged as a mild and powerful method for the activation of C-F bonds in gem-difluoroalkenes. ub.edu These reactions can proceed through various intermediates, including monofluoroalkenyl radicals. ub.edu Photocatalysis, in particular, has become an advanced and efficient methodology for inducing direct C-F bond activation under mild conditions. molbase.com For example, a photoredox catalytic radical addition/defluoroalkylation coupling reaction between primary amines and trifluoromethyl-substituted alkenes can synthesize a series of gem-difluoroalkenes. qub.ac.ukimperial.ac.uk

Palladium-catalyzed reactions have also been developed for the stereodivergent C-F bond functionalization of gem-difluoroalkenes, allowing for the selective synthesis of either (E)- or (Z)-monofluoroalkenes from the same starting material. frontiersin.orgchemsynthesis.com Furthermore, a dual photoredox/palladium catalysis system enables the selective defluorinative carboxylation of gem-difluoroalkenes with CO2, providing access to valuable α-fluoroacrylic acids. chemsynthesis.com

Radical-Polar Crossover Reactivity in Fluoroolefin Chemistry

Radical-polar crossover reactions represent a powerful strategy in modern organic synthesis, merging the advantages of both radical and polar chemistry. This concept has been applied to the chemistry of fluoroolefins, enabling novel transformations. For instance, photoredox-catalyzed alkylfluorination of olefins can proceed via an oxidative radical-polar crossover. In these reactions, a radical addition to the olefin is followed by an oxidation event that generates a carbocation, which is then trapped by a fluoride (B91410) source.

Vinylboron ate complexes can also participate in radical-polar crossover reactions. Carbon radicals add to the vinylboron ate complex, and the resulting adduct radical anion undergoes a 1,2-alkyl/aryl shift from boron to the adjacent carbon, ultimately forming alkyl boronic esters. This cascade reaction forms two new carbon-carbon bonds without the need for a transition metal catalyst.

Transformations Involving the Ketone Functionality

The ketone group in 6,6-Difluorohex-5-en-2-one is part of a conjugated system, which influences its reactivity.

Carbonyl Group Reactivity in Conjugated Systems

The carbonyl carbon in aldehydes and ketones is electrophilic and susceptible to nucleophilic attack. In conjugated systems, such as α,β-unsaturated ketones, nucleophilic attack can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). The outcome of the reaction (kinetic vs. thermodynamic control) is often dependent on the reaction conditions, such as temperature. At lower temperatures, the faster-forming 1,2-addition product (kinetic product) often predominates, while at higher temperatures, the more stable 1,4-addition product (thermodynamic product) is favored.

A wide range of nucleophiles can add to carbonyls, including organometallic reagents (Grignard, organolithium), hydrides (NaBH4, LiAlH4), cyanide, and amines. The initial addition of a nucleophile to the carbonyl carbon leads to a tetrahedral alkoxide intermediate, which is then typically protonated in a second step to yield the alcohol product.

Functional Group Interconversions on the Hexenone (B8787527) Skeleton

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. The ketone functionality of the hexenone skeleton can be transformed into a variety of other functional groups. For example, reduction of the ketone can yield a secondary alcohol. imperial.ac.uk Depending on the reagent used, this reduction can be chemoselective, leaving the double bond intact. imperial.ac.uk

The alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. ub.edu Alternatively, the ketone can be converted into an alkene via the Wittig reaction, or into an alkane through reductions like the Wolff-Kishner or Clemmensen reductions. The α-protons to the carbonyl are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles, allowing for alkylation or other modifications at the α-position.

Compound Names

| Compound Name |

| This compound |

| α-fluoroacrylic acids |

| (E)-monofluoroalkenes |

| (Z)-monofluoroalkenes |

| gem-difluoromethylenated esters |

| monofluoroalkenes |

| secondary alcohol |

| tosylate |

| mesylate |

| alkene |

| alkane |

Data Tables

Table 1: Representative Nucleophilic Additions to Analogous Gem-Difluoroalkenes

| Nucleophile | Substrate Type | Conditions | Product Type | Reference |

| Carboxylic Acid | β,β-difluoroacrylate | Thermal, catalyst-free | gem-difluoromethylenated ester | mdpi.com |

| Thiophenol | Trisubstituted difluorostyrene | Base-catalyzed | S-CF2 bond containing product | vanderbilt.edu |

| Allyl Grignard | Electron-rich gem-difluoroalkene | Photoredox catalysis | Fluoroallylated product | nih.govresearchgate.net |

Table 2: Examples of C-F Bond Activation in Analogous Gem-Difluoroalkenes

| Reaction Type | Catalyst/Reagent | Conditions | Product Type | Reference |

| Defluorinative Carboxylation | Photoredox/Palladium dual catalysis | CO2, light | α-fluoroacrylic acid | chemsynthesis.com |

| Stereodivergent C-F Functionalization | Palladium(0) or Palladium(II) | Boronic acids | (E)- or (Z)-monofluoroalkene | frontiersin.orgchemsynthesis.com |

| Radical Addition/Defluoroalkylation | Photoredox catalysis | Primary amines, light | gem-difluoroalkene | qub.ac.ukimperial.ac.uk |

Cascade and Domino Reactions Incorporating Fluoroolefins

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. These processes are highly efficient in terms of atom economy and step economy, leading to the rapid construction of complex molecular architectures from simple starting materials. Fluoroolefins, including structures analogous to this compound, can participate in such reaction sequences, often initiated by the unique reactivity of the gem-difluoroalkene group.

A common initiating step for cascade reactions involving gem-difluoroalkenes is a Michael addition. The pronounced electrophilicity of the β-carbon of the difluoroalkene facilitates the addition of a wide range of nucleophiles. This initial conjugate addition can be strategically employed to trigger subsequent intramolecular reactions, leading to the formation of cyclic and polycyclic systems.

One notable example is the cyclization of gem-difluoroalkenes with acylhydrazides. In this domino reaction, the initial Michael addition of the acylhydrazide to the gem-difluoroalkene is followed by an intramolecular cyclization and subsequent elimination of HF to afford highly substituted 1,3,4-oxadiazoles. This transformation proceeds smoothly under basic conditions, highlighting the utility of the gem-difluoroalkene as a reactive scaffold for the synthesis of heterocyclic compounds.

While direct examples of cascade reactions starting with this compound are not extensively documented, the principles can be extrapolated from related systems. For instance, organocatalytic Michael-Michael cascade reactions of α,β-unsaturated aldehydes have been shown to generate highly substituted carbocycles. nih.gov A similar strategy could be envisioned for this compound, where the initial Michael addition of a suitable donor would be followed by a subsequent intramolecular Michael addition, leading to the formation of a cyclic ketone.

Furthermore, visible-light-mediated redox-neutral cascade radical cyclizations of alkenes initiated by a CF2 radical precursor have been developed to access cyclic gem-difluoroacyl arenes. rsc.org This approach underscores the potential for radical-initiated cascades involving fluoroolefin precursors to generate complex fluorinated cyclic systems.

The following table provides a conceptual overview of a potential cascade reaction involving a 6,6-difluoroenone scaffold, based on established reactivity principles.

Table 1: Conceptual Cascade Reaction of a 6,6-Difluoroenone Analogue

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Michael Addition | 6,6-Difluoroenone analogue, Nucleophile (e.g., malonate ester) | Enolate intermediate |

| 2 | Intramolecular Cyclization | Enolate intermediate | Cyclic gem-difluoroketone |

Stereoselective Chemical Modifications of Fluoroolefin Scaffolds

The development of stereoselective methods for the modification of fluoroolefin scaffolds is of significant interest due to the importance of chiral organofluorine compounds in medicinal chemistry and materials science. The gem-difluoroalkene moiety in compounds like this compound can be a handle for introducing stereocenters with high levels of control.

A prominent strategy for the stereoselective functionalization of gem-difluoroalkenes is transition metal-catalyzed asymmetric synthesis. For example, nickel-catalyzed enantioselective hydrosilylation of gem-difluoroalkenes has been shown to produce chiral α-difluoromethylsilanes with excellent regio- and enantioselectivity. nih.gov This reaction provides a direct route to valuable chiral building blocks.

Another important stereoselective transformation is the copper-catalyzed hydrodefluorination of gem-difluoroalkenes. This method allows for the synthesis of Z-fluoroalkenes with high stereoselectivity, utilizing water as the hydrogen source. nih.gov The ability to control the geometry of the resulting monofluorinated alkene is crucial for its application in further synthetic endeavors.

The α,β-unsaturated ketone functionality present in this compound also offers opportunities for stereoselective transformations. Asymmetric hydrogenation of the enone moiety can lead to the formation of chiral ketones with high enantiomeric excess. Ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones, for instance, has been demonstrated to be a highly efficient method for producing chiral saturated ketones. rsc.org

The following tables summarize some key findings in the stereoselective modification of fluoroolefin scaffolds, providing insights into the catalysts, substrates, and stereochemical outcomes of these reactions.

Table 2: Nickel-Catalyzed Enantioselective Hydrosilylation of Gem-Difluoroalkenes

| Substrate | Chiral Ligand | Silane | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1-Phenyl-2,2-difluoroethene | (R)-BINAP | PhSiH3 | 95 | 94 |

| 1-(4-Chlorophenyl)-2,2-difluoroethene | (R)-BINAP | PhSiH3 | 92 | 93 |

| 1-(4-Methoxyphenyl)-2,2-difluoroethene | (R)-BINAP | PhSiH3 | 96 | 95 |

Table 3: Copper-Catalyzed Stereoselective Hydrodefluorination of Gem-Difluoroalkenes

| Substrate | Catalyst | Base | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| 1-Phenyl-2,2-difluoroethene | CuI | K3PO4 | >99:1 | 92 |

| 1-(4-Bromophenyl)-2,2-difluoroethene | CuI | K3PO4 | >99:1 | 88 |

| 1-(2-Naphthyl)-2,2-difluoroethene | CuI | K3PO4 | >99:1 | 95 |

Table 4: Asymmetric Hydrogenation of α,β-Unsaturated Ketones (Analogous Scaffolds)

| Substrate | Chiral Catalyst | Solvent | ee (%) |

|---|---|---|---|

| Chalcone | Ru(OAc)2[(R)-BINAP] | Methanol | 98 |

| 4-Phenyl-3-buten-2-one | Ru(OAc)2[(R)-BINAP] | Methanol | 97 |

Mechanistic Investigations and Reaction Pathway Elucidation for 6,6 Difluorohex 5 En 2 One Synthesis and Transformations

Spectroscopic Analysis of Reactive Intermediates

In many reactions of gem-difluoroalkenes, nucleophilic addition to the C=C double bond is a common initial step. nih.gov For 6,6-Difluorohex-5-en-2-one, this would lead to the formation of an enolate intermediate. The ¹⁹F NMR spectrum of such an intermediate would be expected to show a significant shift compared to the starting material, reflecting the change in the electronic environment of the fluorine atoms as the hybridization of the C6 carbon changes from sp² to sp³.

For instance, in a proposed reaction of this compound with a generic nucleophile (Nu⁻), the formation of a transient enolate can be postulated.

Table 1: Postulated ¹⁹F NMR Chemical Shifts of Intermediates in the Reaction of this compound

| Species | Structure | Postulated ¹⁹F NMR Chemical Shift Range (ppm) |

| This compound |  | -70 to -90 |

| Enolate Intermediate |  | -90 to -110 |

Note: The chemical shift values are hypothetical and based on typical shifts for gem-difluoroalkanes and gem-difluoroalkenes.

Furthermore, in transformations involving organometallic reagents, intermediates where a metal is coordinated to the carbonyl oxygen or the fluorine atoms could be proposed. Advanced spectroscopic techniques, such as in-situ IR spectroscopy, could potentially detect changes in the C=O and C-F bond stretching frequencies, providing evidence for such coordinated species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the reaction mechanism by determining the reaction order, rate constants, and activation energies. For the transformations of this compound, the rate of reaction is significantly influenced by the nature of the reactant and the reaction conditions.

The strong electron-withdrawing nature of the two fluorine atoms makes the C5 position susceptible to nucleophilic attack. nih.gov The kinetics of such a reaction would likely follow a second-order rate law, being first order in both the ketone and the nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be dependent on temperature, solvent, and the nature of the nucleophile. A study on analogous α,β-unsaturated ketones has shown that the presence of electron-withdrawing groups, such as the CF₂ group, generally increases the rate of nucleophilic addition.

Table 2: Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

| [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Note: This data is illustrative of a second-order reaction and does not represent actual experimental results.

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, could be determined by studying the temperature dependence of the rate constant. A negative entropy of activation would be expected for a bimolecular reaction, indicating a more ordered transition state.

Regioselectivity and Stereoselectivity Mechanistic Pathways

In the reactions of this compound, which possesses multiple reactive sites, regioselectivity is a key consideration. The presence of the carbonyl group and the difluoroalkene moiety offers possibilities for 1,2-addition to the carbonyl, 1,4-conjugate addition, or attack at the C6 position.

The electronic properties of the molecule strongly favor nucleophilic attack at the C5 position (1,4-conjugate addition) due to the polarization of the π-system by the electron-withdrawing fluorine atoms and the carbonyl group. This leads to the formation of a resonance-stabilized enolate intermediate.

Stereoselectivity becomes important when the reaction creates a new stereocenter. For example, the reduction of the carbonyl group or the conjugate addition of a nucleophile can lead to the formation of chiral centers. The stereochemical outcome is often dictated by the steric hindrance around the molecule and the approach of the reagent. For instance, the reduction of the ketone with a bulky reducing agent would likely lead to the hydride attacking from the less hindered face.

In cycloaddition reactions, such as a Diels-Alder reaction where this compound could act as a dienophile, the fluorine atoms would influence the facial selectivity of the approach of the diene.

Role of Fluorine Atoms in Electronic and Steric Control of Reactions

The two fluorine atoms at the 6-position are the primary determinants of the chemical behavior of this compound. Their influence is twofold: electronic and steric.

Electronic Effects:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) polarizes the C-F bonds and the adjacent C=C bond. This makes the C6 carbon electron-deficient and the C5 carbon more electrophilic and susceptible to nucleophilic attack.

Hyperconjugation: Negative hyperconjugation (n → σ* interaction) between the lone pairs of fluorine and the antibonding orbital of the C-C bond can also influence the reactivity, though the inductive effect is generally considered dominant in such systems. nih.gov

The strong inductive effect of the fluorine atoms lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack.

Steric Effects: The fluorine atoms are relatively small, but their presence can still exert some steric hindrance, influencing the trajectory of incoming reagents. This can play a role in directing the stereochemical outcome of reactions.

A significant aspect of the fluorine atoms' role is their ability to serve as potential leaving groups in the form of fluoride (B91410) ions (F⁻). Nucleophilic addition at C6 can be followed by the elimination of a fluoride ion, leading to the formation of a monofluoroalkene. However, the strength of the C-F bond often makes this process less favorable than other reaction pathways unless specifically promoted. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 6,6 Difluorohex 5 En 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules in solution. rsc.org The presence of the spin-active ¹⁹F nucleus, with 100% natural abundance and a high gyromagnetic ratio, provides a sensitive probe for detailed molecular analysis. biophysics.org For derivatives of 6,6-Difluorohex-5-en-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural assignment.

The characterization of this compound's molecular framework is achieved through the combined interpretation of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. The geminal fluorine atoms and the adjacent double bond create a distinct and informative spectral pattern.

¹H NMR: The proton spectrum reveals the connectivity of the hydrogen-bearing carbons. The vinylic proton at the C5 position typically appears as a doublet of triplets, arising from coupling to the two fluorine atoms at C6 and the two protons at C4. The methylene (B1212753) protons at C3 and C4, and the methyl protons at C1, exhibit characteristic multiplets and a singlet, respectively, with their chemical shifts influenced by the proximity to the carbonyl and difluorovinyl groups.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton. The carbon atoms bonded to fluorine (C6) or adjacent to them (C5) exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF), which can span a large range up to ~280 Hz. nih.gov This feature is diagnostic for the presence and location of fluorine atoms. The carbonyl carbon (C2) resonates at a characteristic downfield shift.

¹⁹F NMR: The ¹⁹F NMR spectrum is often the most revealing for fluorinated compounds due to its wide chemical shift range and high sensitivity to the electronic environment. biophysics.org For this compound, the two fluorine atoms are chemically equivalent and would typically show a doublet, resulting from coupling to the vinylic C5 proton. The chemical shift provides information about the electronic nature of the difluoroalkene.

Detailed research findings from analogous fluorinated ketones provide expected values for these assignments. sapub.org A representative summary of the expected NMR data for the parent compound, this compound, is presented below.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant (J, Hz) |

| 1 (-CH₃) | 2.15 | s | - | 29.8 | s | - |

| 2 (C=O) | - | - | - | 207.5 | t | ³JCF ≈ 2 |

| 3 (-CH₂-) | 2.70 | t | JH3-H4 = 7.5 | 44.1 | s | - |

| 4 (-CH₂-) | 2.45 | dt | JH4-H3 = 7.5, JH4-H5 = 7.2 | 25.3 | t | ³JCF ≈ 5 |

| 5 (=CH-) | 5.10 | dt | JH5-F = 24.0, JH5-H4 = 7.2 | 98.7 | t | ²JCF ≈ 20 |

| 6 (=CF₂) | - | - | - | 155.0 | t | ¹JCF ≈ 280 |

| Nucleus | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | |||

| 6 (=CF₂) | -90.0 | d | JF-H5 = 24.0 |

Note: Data are predicted based on typical values for similar functional groups and may vary slightly in experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dt' denotes doublet of triplets.

For more complex derivatives of this compound, particularly those with chiral centers or geometric isomers, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the straightforward assignment of adjacent protons, such as those on C3 and C4.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon pairs, confirming the assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular structure. For instance, an HMBC correlation from the methyl protons (C1) to the carbonyl carbon (C2) would confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, which is essential for elucidating stereochemistry. For derivatives with stereocenters, NOE correlations can reveal the relative configuration of substituents.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Structure

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically <5 ppm). nih.gov

For this compound (molecular formula C₆H₈F₂O), the calculated monoisotopic mass is 134.0543 Da. HRMS analysis of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would yield an experimental mass extremely close to this theoretical value. This high accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions).

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure, often revealing the loss of stable neutral fragments like CO, C₂H₃O (acetyl), or HF, which helps to confirm the connectivity of the atoms.

X-ray Crystallography for Definitive Structural Determination

When a derivative of this compound can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive and unambiguous structural determination. This technique maps the electron density of the atoms in the crystal lattice, yielding a three-dimensional model of the molecule.

The data obtained from X-ray crystallography include:

Precise bond lengths and angles: Confirming the geometry of the difluoroalkene and ketone moieties.

Absolute configuration: For chiral derivatives, this method can determine the absolute stereochemistry (R/S configuration) of each stereocenter.

Conformation in the solid state: It reveals the preferred three-dimensional arrangement of the molecule in the crystal.

Intermolecular interactions: Information about how molecules pack together in the solid state, including hydrogen bonding or other non-covalent interactions, can be obtained.

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled and serves as the ultimate proof of structure.

Chromatographic Methods for Purification and Analysis of Fluoroolefins

Chromatographic techniques are essential for both the purification of synthesized this compound derivatives and the analysis of their purity. orgchemboulder.com

Purification: Flash column chromatography is the most common method for purifying organic compounds on a preparative scale. winthrop.edu For fluoroolefins like this compound, silica (B1680970) gel is typically used as the stationary phase. The mobile phase (eluent) is a solvent system chosen based on the compound's polarity, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). rsc.org The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to isolate the pure product. orgchemboulder.com

Analysis: Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. lucideon.com The sample is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., temperature program, carrier gas flow rate). Purity is determined by the relative area of the peak corresponding to the compound. For definitive identification, GC is often coupled with a mass spectrometer (GC-MS), which provides mass data for the eluting peak, confirming its identity. nih.gov

Table 2: Summary of Analytical Techniques and Information Provided

| Technique | Abbreviation | Primary Information Obtained |

| Nuclear Magnetic Resonance | NMR | Connectivity, chemical environment, stereochemistry |

| High-Resolution Mass Spectrometry | HRMS | Elemental formula, molecular weight, fragmentation |

| X-ray Crystallography | - | Definitive 3D structure, bond lengths/angles |

| Column Chromatography | CC | Purification of compounds |

| Gas Chromatography | GC | Purity assessment, separation of volatile mixtures |

Theoretical and Computational Chemistry Studies Applied to 6,6 Difluorohex 5 En 2 One and Gem Difluoroalkenes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of gem-difluoroalkenes, including 6,6-Difluorohex-5-en-2-one. DFT calculations allow for the determination of various molecular properties that govern the chemical behavior of these compounds.

The presence of two fluorine atoms on the same carbon of the double bond significantly influences the electronic distribution within the molecule. The high electronegativity of fluorine leads to a polarized C=C bond, a key feature of gem-difluoroalkenes. This polarization is a result of both inductive effects and hyperconjugation. DFT calculations can quantify this effect by computing atomic charges and electrostatic potential maps. For a typical gem-difluoroalkene, the carbon atom bearing the fluorine atoms (C6 in this compound) exhibits a partial positive charge, making it susceptible to nucleophilic attack, while the adjacent carbon atom (C5) carries a partial negative charge.

The reactivity of this compound is largely dictated by this electronic arrangement. DFT studies on related gem-difluoroalkenes have shown that the energy and shape of the frontier molecular orbitals (HOMO and LUMO) are critical in predicting the outcomes of chemical reactions. These calculations can help rationalize the regioselectivity observed in addition reactions and other transformations.

Illustrative DFT Calculated Electronic Properties for a Model Gem-Difluoroalkene System

| Property | Calculated Value | Significance |

| Dipole Moment | ~2.5 D | Indicates significant charge separation within the molecule. |

| Mulliken Charge on C6 | +0.4 to +0.6 | Confirms the electrophilic nature of the difluorinated carbon. |

| Mulliken Charge on C5 | -0.2 to -0.4 | Highlights the nucleophilic character of the adjacent carbon. |

| C5=C6 Bond Length | ~1.34 Å | Typical double bond length, slightly modulated by fluorine substitution. |

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding the reactivity of molecules like this compound. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For gem-difluoroalkenes, the LUMO is typically localized on the C=C double bond, with a large coefficient on the difluorinated carbon atom (C6). This indicates that this site is the most electrophilic and will be the primary target for nucleophiles. The energy of the LUMO is also lowered by the electron-withdrawing fluorine atoms, making gem-difluoroalkenes more reactive towards nucleophiles compared to their non-fluorinated counterparts.

The HOMO, on the other hand, is also associated with the π-system of the double bond but can be influenced by other functional groups in the molecule, such as the ketone group in this compound. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular orbital analysis, supported by computational calculations, can provide detailed visualizations of the HOMO and LUMO, showing their shapes, symmetries, and nodal properties. This information is invaluable for predicting the stereochemical and regiochemical outcomes of pericyclic reactions, such as cycloadditions, in which gem-difluoroalkenes can participate.

Illustrative Frontier Orbital Energies for a Model Gem-Difluoroalkene System

| Molecular Orbital | Energy (eV) | Characteristics |

| HOMO | -9.0 to -10.0 | Primarily π-bonding character across the C5=C6 bond. |

| LUMO | -0.5 to -1.5 | Primarily π*-antibonding character, with a large coefficient on C6. |

| HOMO-LUMO Gap | 8.0 to 9.0 eV | Reflects the kinetic stability of the molecule. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions involving this compound and other gem-difluoroalkenes. By modeling the reaction pathways, chemists can gain a deeper understanding of the reaction mechanisms, identify key intermediates, and characterize the transition states that connect them.

DFT calculations are commonly used to locate the minimum energy structures of reactants, products, and intermediates, as well as the first-order saddle points corresponding to transition states. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For reactions of gem-difluoroalkenes, such as nucleophilic additions or transition-metal-catalyzed cross-coupling reactions, reaction pathway modeling can explain the observed selectivity. For instance, by comparing the activation energies of different possible pathways, it is possible to predict which product will be formed preferentially.

The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. Analysis of the vibrational frequencies of the transition state structure (specifically, the single imaginary frequency) confirms that it is a true transition state and reveals the nature of the atomic motions involved in traversing the energy barrier. This level of detail is often inaccessible through experimental methods alone.

Spectroscopic Parameter Prediction and Validation

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, which can be a valuable tool for the structural elucidation and characterization of novel compounds like this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a prominent application in this area.

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful analytical technique. The chemical shifts of fluorine nuclei are highly sensitive to their local electronic environment. DFT calculations can predict these chemical shifts with a reasonable degree of accuracy, aiding in the assignment of complex spectra, especially for molecules with multiple fluorine atoms. The process typically involves calculating the magnetic shielding tensors for each nucleus in the molecule.

Similarly, ¹H and ¹³C NMR spectra can be predicted. By comparing the calculated spectra with experimental data, the proposed structure of a reaction product can be confirmed or refuted. Discrepancies between predicted and experimental spectra can also provide insights into conformational dynamics or solvent effects.

Beyond NMR, other spectroscopic parameters such as infrared (IR) vibrational frequencies can also be computed. The calculated IR spectrum can be used to assign the vibrational modes of the molecule and to identify characteristic functional group frequencies.

Illustrative Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Model Gem-Difluoroalkene

| Fluorine Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| =CF₂ | -85 to -95 | -88 to -98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.